Xanthokeismin B

Description

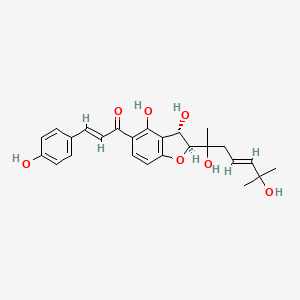

Xanthokeismin B is a prenylated chalcone isolated from the roots and aerial parts of Angelica keiskei (Ashitaba), a medicinal herb traditionally used in East Asia for its health-promoting properties . Structurally, it is characterized by a chalcone backbone (two aromatic rings linked by an α,β-unsaturated ketone) modified with prenyl (isoprenoid) groups. Its molecular formula is C25H27O7, with a molecular weight of 439.49 g/mol .

It is biosynthesized alongside structurally related chalcones such as xanthoangelol, xanthokeismin A, and 4-hydroxyderricin, which share overlapping biological activities but differ in substitution patterns .

Properties

Molecular Formula |

C25H28O7 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(E)-1-[(2S,3S)-2-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,4-dihydroxy-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O7/c1-24(2,30)13-4-14-25(3,31)23-22(29)20-19(32-23)12-10-17(21(20)28)18(27)11-7-15-5-8-16(26)9-6-15/h4-13,22-23,26,28-31H,14H2,1-3H3/b11-7+,13-4+/t22-,23-,25?/m0/s1 |

InChI Key |

SWONFSQDRVSFHS-VIUSQTLFSA-N |

Isomeric SMILES |

CC(C)(/C=C/CC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)O |

Canonical SMILES |

CC(C)(C=CCC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O)O |

Synonyms |

xanthokeismin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Chalcones from A. keiskei are distinguished by their prenylation and hydroxylation patterns, which significantly influence their bioactivity. Below is a comparative analysis of Xanthokeismin B with key analogs:

Key Findings from Comparative Studies

Antioxidant Activity :

- This compound demonstrates stronger superoxide-scavenging activity than xanthoangelol and isobavachalcone, likely due to its additional hydroxyl and prenyl groups enhancing electron donation .

- Xanthoangelol B and xanthokeismin A show comparable antioxidant potency but differ in specificity; xanthoangelol B is more effective against xanthine oxidase (XO), while this compound targets superoxide radicals .

Tyrosinase Modulation :

- This compound is identified as a tyrosinase modulator, though its exact IC50 remains unquantified in available studies .

- In contrast, xanthoangelol (IC50 = 15.87 µM) and 4-hydroxyderricin (IC50 = 60.14 µM) show measurable tyrosinase inhibition, suggesting structural features like prenylation enhance efficacy .

Xanthoangelol suppresses LPS-induced NO production by downregulating AP-1 and NF-κB, whereas this compound’s anti-inflammatory role remains less characterized .

Metabolic Stability: Microbial transformation studies reveal that chalcones like xanthoangelol D and H are glycosylated or methylated derivatives, which may improve bioavailability compared to non-modified xanthokeismins .

Q & A

Q. How can negative or inconclusive results for this compound be reported effectively?

- Methodological Answer :

- Publish in repositories like Figshare with detailed descriptions of experimental conditions.

- Discuss potential reasons (e.g., "No observed binding at 10 μM suggests low affinity; recommend SPR assays for further validation") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.